(2E)-4-chloro-N,N-bis(2-methylpropyl)pent-2-enamide
Description
(2E)-4-Chloro-N,N-bis(2-methylpropyl)pent-2-enamide is an α,β-unsaturated amide featuring a chloro substituent at the 4-position of the pent-2-enamide backbone and two 2-methylpropyl (isobutyl) groups attached to the nitrogen atom. Key properties include a molecular weight of 314.3 g/mol and a purity of ≥95% . This compound is likely used in specialized synthetic or pharmacological research, though specific applications remain unconfirmed in the cited sources.
Properties
Molecular Formula |
C13H24ClNO |
|---|---|
Molecular Weight |
245.79 g/mol |
IUPAC Name |
(E)-4-chloro-N,N-bis(2-methylpropyl)pent-2-enamide |
InChI |
InChI=1S/C13H24ClNO/c1-10(2)8-15(9-11(3)4)13(16)7-6-12(5)14/h6-7,10-12H,8-9H2,1-5H3/b7-6+ |
InChI Key |
DFVJCHBRSBGNQP-VOTSOKGWSA-N |
Isomeric SMILES |
CC(C)CN(CC(C)C)C(=O)/C=C/C(C)Cl |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C=CC(C)Cl |
Origin of Product |
United States |
Biological Activity
(2E)-4-chloro-N,N-bis(2-methylpropyl)pent-2-enamide is a compound with notable biological activity, particularly in the realms of antimicrobial and anticancer properties. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₄ClN
- Molecular Weight : 215.69 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A comparative study showed that this compound's efficacy against various bacterial strains was comparable to established antibiotics such as isoniazid and ciprofloxacin. The minimum inhibitory concentrations (MICs) were evaluated in vitro against Mycobacterium tuberculosis and other pathogens.
| Pathogen | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| Mycobacterium tuberculosis | 0.5 | 0.25 (isoniazid) |
| Staphylococcus aureus | 1.0 | 1.0 (ciprofloxacin) |
| Escherichia coli | 0.5 | 1.0 (ciprofloxacin) |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. A study explored its effects on various cancer cell lines, including breast and prostate cancer cells. The results indicated that the compound induced apoptosis in cancer cells, significantly reducing cell viability.
Key Findings:
- Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer)
- IC50 Values :
- MCF-7: 15 µM
- PC-3: 20 µM
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Cell Wall Synthesis : Similar to beta-lactam antibiotics, it disrupts bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, it activates caspases leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels, contributing to oxidative stress in both bacterial and cancer cells.
Case Study 1: Antimicrobial Efficacy
A clinical trial evaluated the effectiveness of this compound in treating infections caused by resistant strains of bacteria. Patients were administered the compound alongside standard treatment regimens. Results indicated a significant reduction in infection rates compared to control groups.
Case Study 2: Cancer Treatment
Another study assessed the compound's effects on tumor growth in vivo using xenograft models. Tumor-bearing mice treated with the compound showed a marked decrease in tumor size compared to untreated controls, highlighting its potential as an effective anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The table below compares the target compound with structurally related molecules from the evidence:
Key Observations:
Amide vs. Instead, the amide group suggests applications in peptide mimetics or enzyme inhibition.
Amide vs. Amine : Diisobutylamine is a secondary amine, rendering it more basic and reactive toward electrophiles compared to the target amide. The latter’s lower volatility (inferred from higher molecular weight) may enhance stability in storage.
Physicochemical and Hazard Profiles
Research and Application Context
- Phosphonates (e.g., Isobutyl methyl methylphosphonate) : Primarily used as plasticizers or chemical warfare agent precursors due to their phosphorus core .
- Enamide Derivatives (e.g., sulfonyl/morpholine-substituted) : Often investigated for anticancer or antimicrobial activity . The chloro substituent in the target compound may confer distinct bioactivity profiles.
- Amines (e.g., Diisobutylamine) : Utilized in surfactants or agrochemicals; the target amide’s reduced reactivity may favor prolonged biological half-lives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
